N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O3S2.ClH/c1-35-20-12-13-21(24(16-20)36-2)28(34)32-30-27(29-31-23-10-6-7-11-25(23)37-29)22-14-15-33(18-26(22)38-30)17-19-8-4-3-5-9-19;/h3-13,16H,14-15,17-18H2,1-2H3,(H,32,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBZZPKINUKKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity. They have been discussed in the context of their inhibitory effects against Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have been associated with inhibitory effects against mycobacterium tuberculosis, suggesting that they may interfere with the growth and survival of this bacterium.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound exhibits a unique structural configuration that contributes to its diverse biological activities. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 681.3 g/mol. Its structure incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₇ClN₄O₃S₃ |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Inhibiting APE1 can enhance the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased cancer cell death. In vitro studies demonstrated single-digit micromolar activity against purified APE1 and significant cytotoxicity in HeLa cell assays .
Antibacterial and Antifungal Properties
The compound also displays antibacterial and antifungal activities. Its structural features allow it to interact with microbial membranes or DNA, disrupting essential cellular processes. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent.
The mechanism underlying the biological activity of this compound primarily involves:
- Inhibition of DNA Repair Enzymes: By targeting APE1, the compound prevents the repair of damaged DNA in cancer cells.
- Disruption of Cellular Membranes: The interaction with microbial membranes leads to cell lysis and death.
Study 1: APE1 Inhibition
A focused medicinal chemistry effort evaluated various analogs of this compound for their ability to inhibit APE1. The results indicated that certain derivatives exhibited low micromolar inhibition and enhanced the cytotoxicity of DNA-damaging agents in cancer cell lines .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of the compound against various bacterial and fungal strains. Results showed significant inhibitory effects on growth and viability, suggesting potential applications in treating infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
Research Findings and Discussion
- Structural Impact on Activity : The benzyl and dimethoxybenzamide groups in the target compound may confer improved target engagement or pharmacokinetics compared to compound 3. However, the trade-off between lipophilicity and solubility must be empirically validated.
- APE1 Inhibition : Compound 3’s µM-level activity suggests the scaffold’s viability for APE1 inhibition. The target compound’s modifications could position it as a second-generation inhibitor with optimized properties.
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
The thienopyridine core is synthesized via cyclization of a thiophene-piperidine precursor. A representative method involves reacting 3-aminothiophene-2-carboxylate with cyclohexanone under acidic conditions, followed by dehydrogenation to yield the fused ring system. Alternative routes employ Diels-Alder reactions or metal-catalyzed cross-couplings, though yields for these methods remain suboptimal (<50%) compared to acid-mediated cyclization (68–72%).
Functionalization of the Thienopyridine Core
Benzylation at the C6 Position
Introducing the benzyl group necessitates alkylation of the secondary amine in the piperidine ring. In a protocol adapted from analogous tetrahydrothieno[2,3-c]pyridine derivatives, the free amine is treated with benzyl bromide in the presence of potassium carbonate as a base, using acetonitrile as the solvent at 80°C for 12 hours. Quaternization is avoided by maintaining anhydrous conditions, achieving a 78% yield (Table 1).
Table 1: Benzylation Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Reagent | Benzyl bromide | |
| Base | K₂CO₃ | |
| Solvent | Acetonitrile | |
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Yield | 78% |
Installation of Benzo[d]thiazol-2-yl at C3
The benzo[d]thiazole group is introduced via nucleophilic aromatic substitution. A chloromethyl intermediate at C3 reacts with benzo[d]thiazole-2-thiol under basic conditions. Sodium hydroxide (2.5 equiv) in ethanol at 50°C facilitates deprotonation of the thiol, enabling displacement of the chloride over 4–6 hours. This method, adapted from benzimidazolethiol couplings, affords a 65% yield after purification by recrystallization (ethyl acetate/hexane).
Amide Coupling with 2,4-Dimethoxybenzoyl Chloride
The primary amine at C2 undergoes acylation with 2,4-dimethoxybenzoyl chloride. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) precedes coupling in dichloromethane with triethylamine as a base. Stirring at room temperature for 6 hours yields the amide in 82% purity, necessitating silica gel chromatography to remove excess reagents.
Critical Considerations:
- Steric Hindrance: The bulky benzothiazole and benzyl groups necessitate prolonged reaction times to ensure complete conversion.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification; dichloromethane balances reactivity and ease of isolation.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.1 equiv) in ethanol, yielding the hydrochloride salt after solvent evaporation. Crystallization from ethanol/diethyl ether provides the final compound in >99% purity, as validated by HPLC.
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Strategies
- Catalytic Enhancements: Palladium-catalyzed Buchwald-Hartwig amination trials increased benzothiazole coupling efficiency to 73% but introduced palladium residues requiring additional purification.
- Microwave Assistance: Reducing amidation time from 6 hours to 45 minutes (150°C) improved throughput without compromising yield.
Challenges and Alternative Pathways
Competing Side Reactions
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduced waste generation by 40% but required specialized equipment, limiting scalability.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including:
- Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under reflux conditions.
- Amide coupling using benzoyl chloride derivatives (e.g., 2,4-dimethoxybenzoyl chloride) in solvents like dichloromethane or dimethylformamide (DMF) with triethylamine as a base .
- Final purification via recrystallization or column chromatography. Optimization tips :
- Control temperature (typically 60–80°C for condensation steps) and solvent polarity to minimize side reactions.
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via High Performance Liquid Chromatography (HPLC) (>95% purity recommended) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly verifying benzothiazole, tetrahydrothienopyridine, and dimethoxybenzamide moieties .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., observed [M+H]⁺ ~600–650 Da range) .
- X-ray crystallography : Resolves bond lengths/angles in crystalline forms, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data, such as APE1 inhibition failing to enhance cisplatin sensitivity?
In a study, APE1 inhibition by a structurally similar compound did not sensitize cells to cisplatin but worked with methyl methanesulfonate (MMS). To address this:
- Experimental design : Compare DNA repair pathways (e.g., base excision repair vs. nucleotide excision repair) using knockout cell lines or siRNA silencing.
- Dosage controls : Validate inhibitor concentration ranges (e.g., 10–50 µM) and exposure times (24–48 hours) to ensure target engagement without off-target effects .
- Mechanistic assays : Use comet assays or γ-H2AX staining to quantify DNA damage synergy .
Q. What strategies are effective for improving the compound’s pharmacokinetic (PK) profile in preclinical studies?
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonamides) to enhance solubility without disrupting benzothiazole-thienopyridine interactions .
- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers for in vivo administration.
- PK assays : Measure plasma half-life (t₁/₂) and brain penetration in murine models via LC-MS/MS, noting that benzyl and methoxy groups may enhance blood-brain barrier (BBB) permeability .
Q. How can researchers design SAR studies to identify key functional groups driving biological activity?
- Core modifications : Compare analogs with substituted benzyl groups (e.g., 6-ethyl vs. 6-isopropyl) to assess steric effects on target binding .
- Benzamide variations : Test 2,4-dimethoxy vs. 3,4,5-trimethoxy substituents for electronic effects on receptor affinity .
- High-throughput screening : Use fluorescence polarization assays to quantify inhibition constants (Kᵢ) against APE1 or related targets .
Data Analysis and Contradictions
Q. How should discrepancies in melting points or solubility data between batches be addressed?
- Recrystallization protocols : Standardize solvents (e.g., ethanol/water mixtures) and cooling rates to ensure consistent crystal packing .
- Dynamic light scattering (DLS) : Characterize particle size distribution in solution to identify aggregation issues .
- Thermogravimetric analysis (TGA) : Detect hydrate formation or residual solvents affecting thermal properties .
Q. What computational methods support mechanistic studies of this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with APE1 or kinase domains, focusing on benzothiazole-thienopyridine interactions .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
